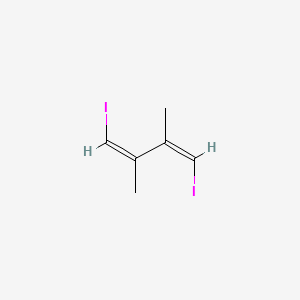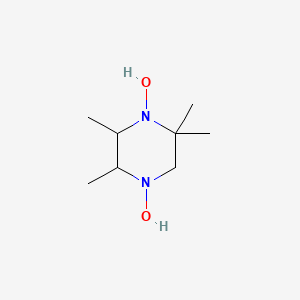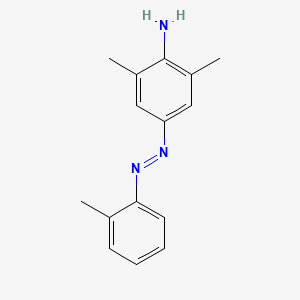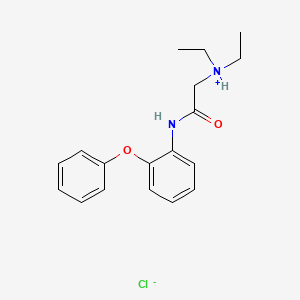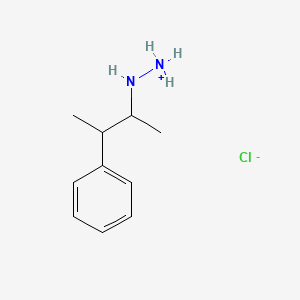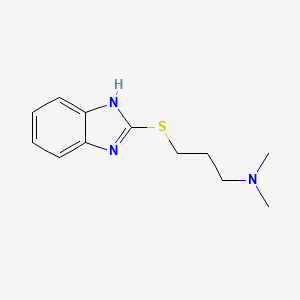![molecular formula C7H8N2O2S B13782540 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 95309-09-4](/img/structure/B13782540.png)
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains sulfur and nitrogen atoms. The presence of the methyl group at the 4-position and the dioxide functionality at the 2,2-positions adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
科学研究应用
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.
1,3,4-Thiadiazole: Contains a thiadiazole ring but lacks the benzene ring fusion.
Thiazole: A five-membered ring containing sulfur and nitrogen but with different chemical properties.
Uniqueness
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
95309-09-4 |
|---|---|
分子式 |
C7H8N2O2S |
分子量 |
184.22 g/mol |
IUPAC 名称 |
4-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-2-4-6-7(5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
InChI 键 |
PPQHHNDXEMBSKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)NS(=O)(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
